molecular formula C12H17N3O B1355861 N-(2-Aminophenyl)-2-(1-pyrrolidinyl)acetamide CAS No. 91646-50-3

N-(2-Aminophenyl)-2-(1-pyrrolidinyl)acetamide

Cat. No. B1355861
CAS RN: 91646-50-3
M. Wt: 219.28 g/mol
InChI Key: FGXUYDNLQYXMOB-UHFFFAOYSA-N
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Description

N-(2-Aminophenyl)-2-(1-pyrrolidinyl)acetamide, also known as NAPPA, is a synthetic compound consisting of an amine and an amide group. It is a potent agonist of the kappa opioid receptor (KOR) and is of particular interest to scientists due to its potential for therapeutic applications. NAPPA is a highly selective KOR agonist, meaning that its effects are largely restricted to the KOR.

Scientific Research Applications

Antithrombotic Properties

  • N-(2-Aminophenyl)-2-(1-pyrrolidinyl)acetamide derivatives have been investigated for their potential antithrombotic properties. SSR182289A, a novel, potent, and selective thrombin inhibitor, has demonstrated significant antithrombotic effects in various animal models, indicating its potential application in preventing thrombosis (Lorrain et al., 2003).

Cognitive Function Enhancement

  • Research has shown that compounds structurally related to this compound, such as DM-9384, can enhance cognitive functions. DM-9384 has been found to improve learning and memory in rat models, suggesting its potential application in addressing cognitive disorders (Sakurai et al., 1989).

Anticonvulsant Activity

  • New derivatives of this compound have been synthesized and evaluated for their anticonvulsant activity in animal models. These studies aim to develop novel anticonvulsant drugs with improved efficacy and safety profiles (Kamiński et al., 2015).

GABAergic System Effects

  • Investigations into the effects of compounds like DM-9384 on the GABAergic system have shown that they can modulate GABAergic activity, which is crucial for controlling neuronal excitability and can be implicated in various neurological disorders (Nabeshima et al., 1990).

Alcohol Intake Reduction

  • Studies have also explored the potential of this compound derivatives in reducing alcohol intake. For example, JNJ-5234801, a novel atypical anxiolytic, has shown efficacy in reducing alcohol consumption in animal models, indicating its potential therapeutic application in alcoholism (Rezvani et al., 2007).

properties

IUPAC Name

N-(2-aminophenyl)-2-pyrrolidin-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c13-10-5-1-2-6-11(10)14-12(16)9-15-7-3-4-8-15/h1-2,5-6H,3-4,7-9,13H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXUYDNLQYXMOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=O)NC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588364
Record name N-(2-Aminophenyl)-2-(pyrrolidin-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91646-50-3
Record name N-(2-Aminophenyl)-2-(pyrrolidin-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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